3-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
3-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with the molecular formula C26H22FNO4. This compound is characterized by its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and a butoxybenzamide moiety.
Preparation Methods
One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can be compared with other similar compounds, such as:
4-butoxy-N-(3-(trifluoromethyl)phenyl)benzamide: This compound has a similar structure but with a trifluoromethyl group instead of a fluorobenzoyl group.
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a difluorophenyl group and a fluorobenzamide moiety, differing in the substitution pattern and functional groups.
Properties
Molecular Formula |
C26H22FNO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C26H22FNO4/c1-2-3-15-31-20-8-6-7-18(16-20)26(30)28-23-21-9-4-5-10-22(21)32-25(23)24(29)17-11-13-19(27)14-12-17/h4-14,16H,2-3,15H2,1H3,(H,28,30) |
InChI Key |
LXDOUOSLWDYJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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